Product packaging for O-Quaterphenyl(Cat. No.:CAS No. 641-96-3)

O-Quaterphenyl

Cat. No.: B048502
CAS No.: 641-96-3
M. Wt: 306.4 g/mol
InChI Key: YAVCXSHORWKJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Quaterphenyl is a high-purity, linear oligoparaphenylene compound that serves as a critical building block in advanced materials research. Its extended, rigid conjugated π-system makes it an excellent model compound for studying energy and electron transfer processes in organic semiconductors. Researchers primarily utilize this compound as a blue-light emitter and host matrix in the development of organic light-emitting diodes (OLEDs) and as a stable fluorescent probe in photophysical studies. Its well-defined structure allows for the investigation of structure-property relationships in π-conjugated systems, including charge carrier mobility, exciton diffusion length, and intermolecular interactions in the solid state. Furthermore, its thermal stability and planar geometry are exploited in the fabrication and performance optimization of novel organic electronic devices. This compound is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18 B048502 O-Quaterphenyl CAS No. 641-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVCXSHORWKJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214309
Record name o-Quaterphenyl (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-96-3
Record name o-Quaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-QUATERPHENYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Quaterphenyl (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-QUATERPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56N2ZG01W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for O Quaterphenyl and Its Derivatives

Regioselective Synthesis Strategies for O-Quaterphenyl Isomers

The controlled synthesis of specific quaterphenyl (B1678625) isomers, such as this compound, presents a significant challenge due to the potential for forming multiple constitutional isomers. Regioselective strategies are therefore crucial for accessing pure, single isomers for various applications.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds, particularly for biaryl and polyaryl systems. nobelprize.orglibretexts.org Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings offer mild reaction conditions and high functional group tolerance, making them suitable for complex syntheses. nobelprize.orgacs.org

A notable strategy for synthesizing o-tetraaryls, including this compound, involves a palladium-catalyzed double Suzuki-Miyaura reaction using cyclic dibenziodonium salts. acs.org This method provides an efficient route to non-fused polyaromatic systems. The reaction couples an aryl boronic acid with the cyclic iodonium (B1229267) salt in the presence of a palladium catalyst, such as Pd(dba)₂, and a base like potassium phosphate. acs.org This approach has been demonstrated to produce a variety of o-tetraaryls in good yields. acs.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. nobelprize.orglibretexts.org This is followed by a transmetalation step, where the organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center. The cycle concludes with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.orglibretexts.org

The table below summarizes representative conditions for palladium-catalyzed synthesis of o-tetraaryls.

Reactant 1Reactant 2CatalystBaseSolventProduct Type
Cyclic Dibenziodonium SaltAryl Boronic AcidPd(dba)₂K₃PO₄Dichloromethane (DCM)o-Tetraaryl

This table illustrates a general procedure for the synthesis of o-tetraaryls via a double Suzuki-Miyaura reaction as described in the literature. acs.org

Homo-coupling reactions, which join two identical organic molecules, provide a direct route to symmetrical biaryls and polyaryls. wikipedia.org While cross-coupling reactions that join two different partners are more common, homo-coupling can be an effective strategy for specific scaffolds. wikipedia.org Traditional methods like the Ullmann reaction, which uses copper, often require harsh conditions. beilstein-journals.org

Modern transition-metal-catalyzed homo-coupling reactions offer milder alternatives. Palladium catalysts, for instance, have been used in the one-pot synthesis of polyaryls from arenediazonium tosylate salts. koreascience.krresearchgate.net In one example, Pd(OAc)₂ was used to catalyze the homo-coupling of a halogenated arenediazonium salt, followed by a subsequent cross-coupling reaction in the same pot to yield p-quaterphenyl (B89873). koreascience.krresearchgate.net While this specific example leads to the para-isomer, the principle can be adapted for other isomers through careful choice of starting materials.

Rhodium complexes have also been explored as catalysts for the homo-coupling of aryl Grignard reagents. beilstein-journals.org The proposed mechanism involves the formation of a Rh(III)-bis(aryl) intermediate, which then undergoes reductive elimination to yield the symmetrical biaryl product. beilstein-journals.org This method has been shown to be effective for aryl bromides bearing electron-donating or halogen substituents. beilstein-journals.org

Beyond traditional palladium-catalyzed methods, researchers are exploring alternative chemistries to construct extended aromatic systems like quaterphenyls. One approach involves the convergent synthesis of polyphenyls using quinone monoacetals (QMAs) as building blocks. sci-hub.se This method allows for the regioselective introduction of aromatic nucleophiles to build up terphenyl and quaterphenyl structures. sci-hub.se

Another novel strategy is the deacylative cross-coupling of aromatic ketones. chemrxiv.org This method transforms aromatic ketones into aromatic esters in situ, which then act as aryl electrophiles in coupling reactions with various nucleophiles. chemrxiv.org This expands the range of accessible starting materials for synthesizing complex aromatic compounds.

Furthermore, versatile π-extension reactions offer a one-pot method to assemble polyaromatic systems with high regioselectivity. polyu.edu.hk These reactions can combine three different fragments, such as an aryl halide, a second aromatic component, and a dienophile like norbornadiene, catalyzed by a palladium complex to build complex scaffolds like phenanthrenes, which can be precursors or components of larger systems. polyu.edu.hk

Isomerization and Rearrangement Studies of Quaterphenyl Series

The interconversion of quaterphenyl isomers is a subject of fundamental interest, providing insights into the mechanisms of molecular rearrangements in polyaromatic hydrocarbons.

Arenes, including polyphenyls, can undergo rearrangements of their substituent groups in the presence of strong acids. beilstein-journals.orgnih.gov These reactions proceed through the formation of positively charged intermediates known as arenium ions (or σ-complexes). beilstein-journals.org Studies on the six constitutional isomers of quaterphenyl have provided a detailed model for the rearrangements of linear polyphenyls. beilstein-journals.orgresearcher.life

When heated in a solution of 1 M trifluoromethanesulfonic acid (TfOH) in dichloroethane at 150 °C, all quaterphenyl isomers were found to rearrange to form m,p'-quaterphenyl as the dominant or sole product. beilstein-journals.orgresearchgate.net This particular isomer proved to be the most thermodynamically stable under these superacidic conditions and did not undergo further rearrangement. beilstein-journals.orgbeilstein-journals.org The interconversions are believed to occur through a series of 1,2-phenyl shifts, a classic example of arenium ion chemistry. beilstein-journals.org

The table below summarizes the results of acid-catalyzed rearrangement experiments on quaterphenyl isomers. beilstein-journals.org

Starting IsomerReaction ConditionsMajor Product
p,p'-Quaterphenyl1 M TfOH/DCE, 150 °C, 30 minm,p'-Quaterphenyl
All other isomers1 M TfOH/DCE, 150 °C, 30-60 minm,p'-Quaterphenyl
m,p'-Quaterphenyl1 M TfOH/DCE, 150 °C, 30 minNo Reaction

Data sourced from experimental findings on the acid-catalyzed interconversions of quaterphenyl isomers. beilstein-journals.org

The mechanism of acid-catalyzed rearrangements involves the protonation of the aromatic ring to form an arenium ion. nih.govnih.gov Specifically, the proton attaches to a carbon atom that already bears a substituent (an ipso carbon), forming an ipso arenium ion. beilstein-journals.orgbeilstein-journals.org This intermediate is key to the migration of phenyl and biphenyl (B1667301) groups.

Functionalization and Derivatization Strategies for this compound Backbones

The functionalization of the this compound backbone is essential for tuning its electronic, optical, and solubility properties. Various strategies have been developed to introduce a wide array of functional groups onto the core structure.

A primary method for introducing functional groups is through the use of functionalized starting materials in cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the incorporation of substituents by using appropriately substituted phenylboronic acids. This has been demonstrated in the synthesis of several this compound derivatives. acs.org

Examples of Functionalized this compound Derivatives:

Derivative NameFunctional Group(s)Reference
2,2′-Bis(3-chlorophenyl)biphenylChloro acs.org
2,2′-Bis(4-chlorophenyl)biphenylChloro acs.org
2,2′-Bis(3-methylphenyl)biphenylMethyl acs.org
2,2′-Bis(3-nitrophenyl)biphenylNitro acs.org
4,4‴-Diphenyl-o-quaterphenylPhenyl acs.org

Copper-promoted reactions also offer a pathway for the direct functionalization of C-H bonds on the aromatic rings. For example, copper(II) acetate (B1210297) under basic and aerobic conditions can lead to C-O functionalization (methoxylation), while the use of copper(II) chloride can result in chlorination of the ligand. nih.gov The addition of reagents like iodine in the presence of copper can produce diiodo-o-quaterphenyl, which can then serve as a versatile intermediate for further coupling reactions. nih.gov

Functionalization is not limited to the terminal phenyl rings. Strategies for introducing substituents at various positions on the this compound core are crucial for applications such as liquid crystals, where the position and nature of the substituent can significantly influence the material's properties. capes.gov.br For related p-quaterphenyls, functionalization with groups like fluorine has been extensively studied to modify their mesomorphic behavior. capes.gov.brresearchgate.net Furthermore, the introduction of terminal trimethylsilyl (B98337) groups has been shown to improve the solubility and crystal growth characteristics of p-quaterphenyl. researchgate.net While these examples pertain to the para-isomer, the underlying synthetic principles are often applicable to the ortho-isomer as well.

The functionalization of p-quaterphenylenes at the para-positions using a Suzuki cross-coupling strategy to create light-emitting organic nanoaggregates further highlights the importance of derivatization in tailoring the properties of polyphenylenes for advanced materials. psu.edu

Theoretical and Computational Chemistry of O Quaterphenyl

Electronic Structure Elucidation and Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. mpg.de For aromatic systems like o-quaterphenyl, understanding the arrangement of π-electrons is key to predicting its reactivity, stability, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose. mpg.deaps.org

Density Functional Theory (DFT) Calculations of Molecular Orbitals (HOMO, LUMO)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mpg.de It is a workhorse in computational chemistry for calculating the properties of molecules and solids with a favorable balance of accuracy and computational cost. aps.org A central part of this analysis involves the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and stability. wikipedia.orgnih.gov

While detailed DFT studies specifically on this compound are not extensively published, research on closely related derivatives like tetramethyl-p-quaterphenyl provides a valuable model. A theoretical study using DFT with the B3LYP hybrid functional and a 6-311G** basis set calculated the HOMO and LUMO energy levels for this derivative. aip.orgresearchgate.netresearchgate.net The distribution of the HOMO and LUMO orbitals is primarily across the π-system of the phenyl rings. researchgate.net

The calculated energy values for the frontier orbitals of a model compound, tetramethyl-p-quaterphenyl, illustrate the typical outputs of such DFT studies.

Table 1: Calculated Electronic Properties of Tetramethyl-p-quaterphenyl (Gas Phase) This table is interactive. Click on the headers to sort.

Property Value (eV)
HOMO Energy -5.717
LUMO Energy -2.777
HOMO-LUMO Gap (Eg) 2.939

Data sourced from a DFT study on tetramethyl-p-quaterphenyl, a derivative of the quaterphenyl (B1678625) family. researchgate.net

The HOMO-LUMO gap is predictive of a molecule's electronic transport properties and its behavior in photochemical reactions. wikipedia.org A smaller gap generally corresponds to higher reactivity and easier electronic excitation. wikipedia.org

Theoretical Determination of Ionization Potential, Electron Affinity, and Related Reactivity Descriptors

Beyond frontier orbitals, DFT calculations can determine a suite of reactivity descriptors that quantify a molecule's behavior in chemical reactions. aip.org Key among these are the ionization potential (IP) and electron affinity (EA).

Ionization Potential (IP): The energy required to remove an electron from a molecule in its gaseous state. In the context of DFT, it can be approximated by the negative of the HOMO energy (Koopmans' theorem). chemrevlett.com

Electron Affinity (EA): The energy released when an electron is added to a molecule in its gaseous state. It can be approximated by the negative of the LUMO energy. chemrevlett.com

These values are crucial for understanding charge transfer processes. Other related descriptors can also be calculated: aip.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment. researchgate.net

A study on tetramethyl-p-quaterphenyl calculated these properties using DFT, providing insight into the reactivity of the quaterphenyl framework. researchgate.netresearchgate.net

Table 2: Theoretical Reactivity Descriptors for Tetramethyl-p-quaterphenyl (Gas Phase) This table is interactive. Click on the headers to sort.

Descriptor Value (eV)
Ionization Potential (I) 5.717
Electron Affinity (A) 2.777
Electronegativity (χ) 4.2473
Chemical Hardness (η) 1.469
Electrophilicity (ω) 6.1

Data sourced from a DFT study on tetramethyl-p-quaterphenyl. researchgate.net

Solvent Effects on Electronic Properties through Computational Models

The electronic properties of a molecule can be significantly influenced by its environment, particularly in a solvent. imist.ma Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to simulate these solvent effects. beilstein-journals.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. imist.ma

The interaction between the solute and the solvent can alter the molecular orbital energies. imist.ma For instance, in a study of tetramethyl-p-quaterphenyl, calculations were performed both in the gas phase and in the presence of cyclohexane (B81311) as a solvent. aip.orgresearchgate.net The results showed a stabilization of the electronic states, leading to a larger HOMO-LUMO gap in the solvent compared to the gas phase. researchgate.net This phenomenon, known as solvatochromism, is attributed to the stabilization of the molecule's excited state by the solvent, which can cause a shift in the absorption spectrum. imist.ma

Table 3: Comparison of Calculated Electronic Properties in Gas Phase vs. Solvent This table is interactive. Click on the headers to sort.

Property Gas Phase (eV) In Cyclohexane (eV)
HOMO Energy -5.717 -5.845
LUMO Energy -2.777 -2.594
HOMO-LUMO Gap (Eg) 2.939 3.251

Data sourced from a DFT study on tetramethyl-p-quaterphenyl. researchgate.net

Reaction Mechanism and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for mapping the complex reaction pathways of molecules. yale.edu For quaterphenyls, this includes the acid-catalyzed rearrangements that lead to the interconversion of its various isomers. These studies provide a detailed picture of the energy landscape, including the structures of transient intermediates and the energy barriers that separate them. beilstein-journals.orgresearchgate.net

Computational Analysis of Carbocation Intermediates and Transition States in Rearrangements

Arenes, including quaterphenyls, can undergo rearrangements of their phenyl groups through the formation of carbocation intermediates known as arenium ions (or σ-complexes). beilstein-journals.orgresearchgate.netresearchgate.net This occurs in the presence of strong acids, where a proton adds to a carbon atom of one of the phenyl rings, specifically at a site already bearing a substituent (an ipso position). researchgate.net

Computational studies, employing DFT methods (such as B3LYP/6-31+G(d,p)) with implicit solvation models, have been used to explore these mechanisms for the six quaterphenyl isomers. beilstein-journals.org These calculations help identify the structures of the key carbocation intermediates and the transition states that connect them. The studies show that rearrangements occur via 1,2-phenyl shifts or 1,2-biphenyl shifts, with calculated energy barriers in the range of 10–21 kcal/mol. beilstein-journals.orgresearchgate.netresearchgate.net These computational findings are consistent with experimental observations where quaterphenyl isomers rearrange in superacid solutions to yield an equilibrium product, which was identified as m,p'-quaterphenyl. beilstein-journals.orgresearchgate.net The calculations support that this thermodynamic control is based on the relative energies of the carbocation intermediates, with the arenium ion formed by protonating m,p'-quaterphenyl being the most stable on the potential energy surface. beilstein-journals.orgresearchgate.netresearchgate.net

Complex Potential Energy Surface Modeling for Quaterphenyl Interconversions

The various possible rearrangement pathways, including both phenyl and biphenyl (B1667301) shifts, create a highly complex potential energy surface (PES) for the interconversion of quaterphenyl isomers. beilstein-journals.org A potential energy surface is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters. yale.edu Valleys on the PES correspond to stable isomers or intermediates, while mountain passes represent the transition states for their interconversion. yale.edu

Modeling this surface for the quaterphenyl system reveals a network of interconnected isomers. beilstein-journals.org DFT calculations have been instrumental in mapping this landscape. beilstein-journals.orgresearchgate.net The computations show that protonation at different ipso sites (on either the external or internal phenyl rings) can initiate different rearrangement cascades. beilstein-journals.org For example, protonation on an external ring can lead to a 1,2-phenyl shift, while protonation on an internal ring can facilitate a 1,2-biphenyl shift. beilstein-journals.org The computational modeling of this intricate PES was crucial in explaining the experimental finding that all other quaterphenyl isomers ultimately rearrange to the thermodynamically most stable m,p'-quaterphenyl under acidic conditions. beilstein-journals.orgresearchgate.net

Photophysical Property Prediction and Simulation

Time-Dependent Density Functional Theory (TDDFT) is a principal computational method for investigating the electronic excited states of molecules like this compound. rsc.org It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the characterization of the nature of electronic transitions.

Research comparing the optical properties of oligophenylene isomers using TDDFT has revealed distinct trends for ortho-, meta-, and para-linked chains. rsc.org For this compound, both TDDFT and approximate Coupled Cluster Theory (RI-CC2) calculations predict that the fluorescence energy increases with the length of the oligomer. This is contrary to the behavior of para-phenylenes, where the fluorescence energy decreases with oligomer length. rsc.org This unusual trend in the ortho-isomers is attributed to a complex interplay of steric and electronic factors. The steric hindrance forces a non-planar geometry, which limits the extent of π-conjugation in the ground state. Upon excitation, the molecule may adopt a more planar geometry in the excited state, leading to the observed photophysical behavior. rsc.org

The choice of the functional within the TDDFT framework is crucial for obtaining accurate results. Studies on related systems have shown that different functionals, such as B3LYP, BHLYP, and CAM-B3LYP, can provide consistent predictions for trends in optical gaps and fluorescence energies. rsc.orgresearchgate.net For complex phenomena like charge-transfer excitations, which can be relevant in molecular assemblies, the accuracy of standard TDDFT functionals may be limited, necessitating careful validation or the use of more advanced methods. rsc.org

The table below summarizes representative theoretical data for the excited states of phenyl-based systems, illustrating the type of information obtained from TDDFT calculations.

PropertyValueComputational MethodReference
First Excitation EnergyVaries with functionalTD-DFT rsc.org
Fluorescence Energy TrendIncreases with oligomer lengthTD-DFT, RI-CC2 rsc.org
Ground State ConformationNon-planar (Twisted)DFT wsu.eduacs.org
Excited State DynamicsPotential for planarizationTheoretical Analysis rsc.org

This table is illustrative, based on general findings for oligophenylenes. Specific values for this compound can vary based on the exact level of theory.

The absorption and emission spectra of molecules are not single lines but are characterized by a vibrational (vibronic) fine structure. Simulating these vibronic patterns provides a deeper understanding of the molecule's behavior upon electronic excitation. rsc.org Such simulations require calculating the geometries and vibrational frequencies of both the ground (S₀) and the relevant excited state (e.g., S₁). q-chem.com

For molecules like this compound, the significant change in geometry between the ground and excited states is expected to result in complex vibronic spectra. The steric strain in the ground state leads to a twisted, helical structure. Upon excitation, changes in the electronic distribution can alter the potential energy surface, potentially favoring a more planar conformation. This displacement between the potential energy minima of the S₀ and S₁ states is a key determinant of the vibronic structure, governed by the Franck-Condon principle. researchgate.net

Computational tools like the FCclasses3 program can simulate vibronic spectra based on harmonic approximations. researchgate.net These methods can handle flexible molecules where certain degrees of freedom, like the torsional angles in this compound, might compromise a purely harmonic model. researchgate.net For accurate simulations, it's often necessary to go beyond the harmonic approximation, especially for large-amplitude motions like phenyl ring torsions. researchgate.net The analysis of these spectra helps in assigning the specific vibrational modes that couple to the electronic transition, providing detailed insight into the molecule's dynamics post-excitation. researchgate.net

Molecular Modeling of Intermolecular Interactions in Assemblies

In the solid state or in aggregates, the properties of this compound are not just governed by its intramolecular characteristics but also by how the molecules pack and interact with each other. Molecular modeling is a powerful tool to investigate these intermolecular interactions, which include van der Waals forces and π-π stacking. pitt.edu

Due to its bulky, non-planar shape, the crystal packing of this compound is distinct from its linear counterpart, p-quaterphenyl (B89873). While p-quaterphenyl tends to pack in a herringbone arrangement, the twisted structure of this compound leads to more complex packing motifs that seek to minimize steric clashes while maximizing attractive van der Waals interactions. wsu.edunih.gov

Furthermore, computational models can predict how molecules self-assemble. Studies have shown that even unfunctionalized aromatic molecules can form well-ordered nanostructures on surfaces, sometimes induced by the presence of other molecules like oxygen. rsc.org For quaterphenyls, intermolecular interactions are crucial in the formation of molecular assemblies in solution and on surfaces, with the specific isomer's shape dictating the final structure. rsc.orgrsc.org Density functional theory (DFT) calculations are used to model these assemblies, providing insights into the binding energies and preferred geometries of the molecular aggregates. rsc.org

Advanced Spectroscopic Investigations and Photophysical Phenomena

Excited State Dynamics and Energy Transfer Mechanisms

The study of excited state dynamics in molecules like o-quaterphenyl is crucial for understanding the pathways of energy dissipation following photoexcitation. These pathways, including fluorescence and intersystem crossing to triplet states, are dictated by the molecule's structure and its interaction with the environment.

Fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are fundamental parameters that quantify the efficiency and duration of the fluorescence process, respectively. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited singlet state before returning to the ground state. sigmaaldrich.com These measurements are often performed using techniques like time-correlated single photon counting (TCSPC), which involves exciting a sample with a pulsed laser and measuring the time delay of the emitted photons. qutools.com

While extensive data exists for the highly fluorescent p-quaterphenyl (B89873) isomer, specific experimental values for the fluorescence quantum yield and lifetime of this compound are not widely reported in scientific literature. The sterically hindered nature of the ortho-linkages in this compound is expected to lead to different photophysical behavior compared to its planar para-counterpart.

Fluorescence anisotropy is a powerful technique used to probe the rotational motion of molecules in solution. horiba.com The measurement relies on exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. The degree of depolarization provides information about the size, shape, and rotational freedom of the fluorescent molecule. horiba.comcam.ac.uk For a molecule in a fluid solvent, faster rotation leads to greater depolarization and lower anisotropy.

Detailed studies on the absorption and emission anisotropy of this compound in various fluid solvents are not extensively documented in the available literature. Such analysis would be valuable for understanding the hydrodynamic properties of its unique, non-planar structure in solution.

Solvatochromism describes the change in a substance's color or spectral properties (absorption or emission) with a change in solvent polarity. rsc.orgresearchgate.net These effects arise from differential solvation of the ground and excited states of the molecule. While comprehensive solvatochromic studies focusing on the fluorescence of this compound are limited, investigations into its triplet state have revealed solvent-dependent phenomena. In one study, the Electron Paramagnetic Resonance (EPR) spectra of this compound's triplet state were examined in a variety of solvents, including 2-methyltetrahydrofuran (B130290) (MTHF), ethanol, 3-methylpentane, n-hexane, and 2-methylcyclohexane. acs.org The researchers observed that the line shapes of the EPR spectra were altered slightly depending on the solvent used, indicating that the solvent environment does influence the molecule's properties in the excited triplet state. acs.org

Triplet State Characterization

The lowest excited triplet state (T₁) of polyphenyls is critical to their photochemistry. It is often populated via intersystem crossing from the first excited singlet state. Due to its paramagnetic nature (containing two unpaired electrons), the triplet state can be effectively studied using magnetic resonance techniques. illinois.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for characterizing triplet state molecules. Studies on o-polyphenyls have been conducted in rigid organic glasses at 77 K to probe the properties of their lowest excited triplet (T₁) states. acs.orgacs.org

For this compound, the EPR spectrum corresponding to the low-field ΔMₛ = ±1 transitions was observed in MTHF glass. acs.org A key finding is that the line shape of the this compound spectrum is considerably deformed and fairly broad when compared with other o-polyphenyls like o-terphenyl (B166444) and o-quinquephenyl. acs.org This spectral deformation was not resolved even when using a deuterated version of the molecule (this compound-d₁₀), suggesting the effect is intrinsic to the molecular structure rather than proton hyperfine interactions. acs.org The distinct spectral features point to a unique electronic and geometric structure for this compound in its T₁ state. acs.org

In the absence of an external magnetic field, the degeneracy of the triplet sublevels is lifted by the magnetic dipole-dipole interaction between the two unpaired electrons. This phenomenon is known as zero-field splitting (ZFS). wikipedia.org The ZFS is described by two parameters: |D|, which represents the axial component of the interaction, and |E|, which describes the rhombic or non-axial component. wikipedia.org

These parameters can be extracted from the EPR spectrum. For the o-polyphenyl series, the |D| value is generally around 0.086 cm⁻¹. However, this compound is noted as an exception to this trend. acs.orgacs.org The ZFS parameters obtained for this compound from its EPR spectrum in MTHF glass are presented in the table below. The non-zero |E| value indicates a deviation from perfect axial symmetry in the triplet state. It is also noted that for o-polyphenyls, which have non-planar conformations with variable twist angles between the benzene (B151609) rings, the |E| values are generally difficult to separate or distinguish clearly. acs.org

CompoundSolvent|D| (cm⁻¹)|E| (cm⁻¹)Reference
This compoundMTHF0.08180.0151 acs.org

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the intricate vibrational modes of this compound. nih.gov These methods offer detailed information about the molecule's structural arrangement and bonding characteristics.

Advanced Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying organic molecules and characterizing their chemical bonds. rtilab.com The FTIR method involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which corresponds to the vibrational frequencies of the molecule's functional groups. rtilab.comresearchgate.net For this compound, FTIR analysis reveals a characteristic "fingerprint" spectrum that allows for its identification and the study of its molecular structure. researchgate.netnih.gov

Infrared spectra of p-quaterphenyl have been used to confirm that thermal evaporation is a suitable method for creating thin films without decomposition. researchgate.net While specific advanced FTIR studies on this compound are not extensively detailed in the provided results, the principles of FTIR suggest that it can be employed to investigate the vibrational modes of the phenyl rings and the C-H bonds within the this compound structure. rtilab.com Changes in the FTIR spectrum can indicate alterations in molecular conformation or the presence of intermolecular interactions.

Table 1: General FTIR Peak Regions and Corresponding Vibrational Modes

Wavenumber Range (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H Stretch
1600 - 1450Aromatic C=C Ring Stretch
1200 - 1000In-plane C-H Bending
900 - 675Out-of-plane C-H Bending

This table presents general regions for aromatic compounds and is illustrative for this compound.

Raman Spectroscopy for Conformational and Electronic Insights

Studies on p-quaterphenyl have demonstrated the utility of Raman spectroscopy in probing molecular planarity and intermolecular interactions. researchgate.nethpstar.ac.cn For instance, the relative intensities of the C-C inter-ring stretching mode at approximately 1280 cm⁻¹ and the C-H in-plane bending mode at around 1220 cm⁻¹ are sensitive to the dihedral angle between the phenyl rings. researchgate.net Temperature-dependent Raman studies on p-quaterphenyl have revealed an order-disorder phase transition at 233 K, which significantly affects the vibrational modes. hpstar.ac.cn Although these studies focus on the para-isomer, the principles are directly applicable to this compound for understanding its conformational flexibility. The low-frequency region of the Raman spectrum (10–400 cm⁻¹) is also valuable as it contains information about lattice vibrations (phonons), which are sensitive to the crystalline packing and polymorphs. nih.gov

EPR spectra of the lowest triplet states of this compound in MTHF glasses have been observed, and the zero-field splitting (ZFS) parameters have been determined. acs.org The line shape of the this compound spectrum is notably different from other o-polyphenyls, suggesting unique structural or dynamic properties in the triplet state. acs.org

Table 2: Key Raman Modes in Polyphenyls and their Significance

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~1220C-H in-plane bendingSensitive to conformational changes
~1280C-C inter-ring stretchingIndicator of molecular planarity and conjugation
~1600C=C stretching modesRelated to electron-phonon coupling and molecular planarization

Data derived from studies on p-quaterphenyl and other oligophenyls. researchgate.netresearchgate.net

Surface-Sensitive Spectroscopies for Thin Films and Adsorbates

The performance of organic electronic devices is heavily dependent on the properties of the interfaces between the organic material and other components. Surface-sensitive spectroscopies are essential for characterizing the electronic structure and molecular orientation of this compound in thin films and as adsorbates on various substrates. nih.govrsc.orgnih.govmdpi.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure and Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique that provides detailed information about the electronic structure and orientation of molecules on surfaces. nih.govresearchgate.net By tuning the energy of the X-rays around the absorption edge of a specific element (like carbon), NEXAFS probes the unoccupied molecular orbitals. nih.gov The polarization dependence of the NEXAFS signal can be used to determine the average orientation of the molecules in a thin film. nih.govresearchgate.net

For aromatic molecules like this compound, the C K-edge NEXAFS spectrum typically shows sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* orbitals. unimore.it The intensity of the π* resonance as a function of the angle of the incident polarized X-ray beam relative to the surface normal can be used to determine the tilt angle of the phenyl rings with respect to the substrate. researchgate.net This information is critical for understanding charge transport properties in thin-film devices. While specific NEXAFS studies on this compound were not found, research on similar organic molecules like α-sexithiophene (6T) on copper surfaces demonstrates the capability of this technique to determine molecular orientation with high precision. researchgate.net

Investigation of Unoccupied Electron States in Thin Films

The investigation of unoccupied electron states in organic thin films is crucial for understanding charge injection and transport processes. dntb.gov.uadntb.gov.ua Techniques like inverse photoemission spectroscopy (IPES) and two-photon photoemission (2PPE) spectroscopy are often used for this purpose. Another relevant technique is Total Current Spectroscopy (TCS), which is sensitive to the density of unoccupied electronic states above the vacuum level. dntb.gov.ua

Studies on ultrathin films of p-quaterphenyl on layered CdS and oxidized silicon surfaces have been conducted to understand the energy level alignment at these interfaces. dntb.gov.uaglobalauthorid.com The unoccupied electron states play a significant role in determining the electron affinity of the material and the energy barriers for electron injection. Research on related aromatic molecules has utilized these techniques to map the density of vacant electronic states. dntb.gov.ua These investigations are fundamental for the design and optimization of organic electronic devices based on this compound and its derivatives.

Supramolecular Assembly and Crystal Engineering of O Quaterphenyl Analogues

Principles and Mechanisms of Self-Assembly

The self-assembly of o-quaterphenyl analogues into well-defined superstructures is governed by a delicate balance of non-covalent interactions. These interactions, though individually weak, collectively direct the molecules into thermodynamically stable arrangements. Key among these are coordination bonds, hydrogen bonds, and π-π stacking interactions, which are fundamental to the rational design of molecular materials.

Coordination chemistry provides a powerful tool for constructing discrete, high-order supramolecular structures. By functionalizing quaterphenyl (B1678625) backbones with ligand sites, they can be directed to assemble in the presence of metal ions into predictable and complex architectures.

Research has demonstrated the formation of metallo-supramolecular fractals, such as Sierpinski triangles, through the self-assembly of programmed molecular building blocks. In these systems, terphenyl and quaterphenyl derivatives functionalized with bromine atoms act as precursors. The assembly process on a silver surface is driven by the synergistic formation of halogen and hydrogen bonds. acs.org Another approach involves the use of quaterphenyl units functionalized with pyridine (B92270) or other N-heterocyclic groups, which can coordinate with metal ions like Zinc(II). For instance, mixing a ligand precursor with a zinc salt can yield complex fractal structures of specific generations, demonstrating a high degree of control over the assembly process. acs.org

These coordination-driven assemblies rely on the defined geometry of both the organic ligand (the quaterphenyl analogue) and the coordination sphere of the metal ion, leading to the formation of intricate and defect-free molecular patterns.

While unsubstituted this compound lacks the requisite functional groups to act as a hydrogen bond donor or acceptor, its analogues can be specifically designed to participate in hydrogen bonding. nih.gov This is a cornerstone of crystal engineering, where the directionality and strength of hydrogen bonds are utilized to guide the formation of robust, ordered networks. mdpi.commdpi.com

As aromatic molecules, this compound and its analogues exhibit significant π-π stacking interactions, which play a crucial role in their self-assembly and crystal packing. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent phenyl rings.

In the solid state, polyphenyls like quaterphenyl often adopt a herringbone packing motif. tugraz.at This arrangement maximizes the attractive interactions by positioning the electropositive edge of one phenyl ring over the electronegative face of a neighboring ring. The centroid-to-centroid distance in such stacked complexes is a key parameter, with typical distances around 3.67 Å indicating a significant interaction. researchgate.net

The conformation of the quaterphenyl molecule, particularly the torsion angles between the phenyl rings, influences the efficiency of π-π stacking. While steric hindrance in this compound forces the rings out of plane, this non-planar structure can lead to more complex and specific three-dimensional packing arrangements compared to its more linear para-isomer. These stacking interactions are a dominant force in the formation of crystalline films and direct the orientation of molecules relative to each other within the crystal lattice.

Fabrication of Ordered Structures

The ability to fabricate highly ordered structures from this compound analogues is critical for their application in fields such as molecular electronics and optoelectronics. Techniques have been developed to control the assembly process on surfaces and to grow large, high-quality single crystals.

The controlled deposition of molecules onto solid substrates allows for the fabrication of highly ordered two-dimensional crystalline layers. Ultrahigh vacuum (UHV) techniques are often employed to study the growth of quaterphenyl analogues on single-crystal surfaces, such as gold (Au(111)). tugraz.ataip.org

Studies on para-quaterphenyl (p-4P) have shown that molecules form highly regular, well-ordered monolayers on Au(111). tugraz.at The arrangement of the molecules within this layer is influenced by the underlying atomic structure of the gold surface. Low-energy electron diffraction (LEED) has been used to characterize the structure of these 2D crystals, revealing that the molecules lie with their long axes parallel to the surface. aip.org Atomic force microscopy (AFM) further shows that thicker films grow as needle-shaped islands, indicating an epitaxial relationship with the substrate. tugraz.at The formation of these ordered 2D structures is a result of the interplay between molecule-substrate and molecule-molecule interactions.

Growth Parameters for p-Quaterphenyl (B89873) (4P) on Au(111) tugraz.ataip.org
ParameterDescriptionValue/Observation
SubstrateSingle-crystal surface used for deposition.Au(111)
Deposition ConditionEnvironment for film growth.Ultrahigh Vacuum (UHV)
Monolayer StructureArrangement of the first layer of molecules.Highly regular, influenced by substrate structure.
Multilayer Growth ModeGrowth behavior for films thicker than a monolayer at elevated temperatures.Stranski-Krastanov (island growth on a complete monolayer).
Island MorphologyShape of the crystalline structures in thicker films.Needle-shaped islands.
Crystalline OrientationDominant crystallographic plane parallel to the substrate.(211) net plane of 4P parallel to Au(111).

The fabrication of large-area, high-quality single-crystal films is essential for optimizing the performance of organic electronic devices. Both solution-based and vapor-phase methods have been developed for growing single crystals of quaterphenyl analogues.

A successful solution-based technique is the solvent-antisolvent growth method. osti.govresearchgate.net In this process, a precipitating agent (antisolvent) is slowly diffused into a solution of the quaterphenyl analogue. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization. This method has been used to grow single-crystal films of para-quaterphenyl up to 8 mm in length and 50 µm in thickness, both at the liquid-air interface and within the bulk solution. osti.govresearchgate.netresearchgate.net The resulting films exhibit high crystalline quality, as confirmed by X-ray diffraction analysis. researchgate.net

Structural Control and Morphology in Crystalline and Assembled States

The ability to control the structure and morphology of organic materials is critical for their application in fields like molecular electronics. For polyphenyls, including quaterphenyls, the arrangement of molecules in the solid state dictates properties such as charge transport. Research into the structural control of quaterphenyl isomers, particularly para-quaterphenyl (p-quaterphenyl), provides significant insights that are applicable to its analogues.

The growth of p-quaterphenyl thin films on single-crystalline metal surfaces has been studied extensively to understand and control molecular orientation. nih.govtugraz.at When grown under ultrahigh vacuum conditions on a gold Au(111) surface, p-quaterphenyl molecules form highly ordered structures. tugraz.at

Key findings on the structural and morphological control include:

Monolayer Structure: At sub-monolayer and monolayer coverages, p-quaterphenyl molecules lie flat on the gold surface, forming a regular, well-defined arrangement influenced by the underlying atomic structure of the substrate. nih.govtugraz.at

Thin Film Crystallinity: For thicker films, the molecules tend to stand up, which is often a more favorable orientation for charge transport in electronic devices. X-ray diffraction studies of p-quaterphenyl films with thicknesses of 30 nm and 200 nm revealed that the crystallites grow epitaxially on the Au(111) surface. The dominant crystalline orientation is one where the (211) net plane of p-quaterphenyl is parallel to the substrate surface. tugraz.at

Morphology Control via Growth Conditions: The morphology of the resulting film is highly dependent on growth parameters. For instance, a 7 nm thick p-quaterphenyl film grown at a low temperature (93 K) initially shows a disordered, layer-like growth. nih.gov Upon heating to around 270 K, a temperature-induced recrystallization occurs, transforming the film into one composed of distinct, needle-shaped crystalline islands. nih.govtugraz.at Further investigations using atomic force microscopy have detailed the morphology of these thicker films, identifying various structural features from large, flat terraces to collections of individual rod-like crystallites. tugraz.at

Another method for achieving highly crystalline structures is growth from solution. Single-crystal films of p-quaterphenyl, up to several millimeters in length, have been successfully grown using a solvent-antisolvent technique. researchgate.net This method involves the slow diffusion of a precipitating agent (like isopropyl alcohol) into a solution of the compound (in a solvent like toluene), allowing for the formation of large, high-quality crystals both at the liquid-air interface and within the solution bulk. researchgate.net The morphology and quality of these crystals can be analyzed using techniques like optical and atomic force microscopy. researchgate.net

These examples demonstrate that the crystalline structure and surface morphology of quaterphenyls can be precisely controlled through techniques like vapor deposition on crystalline substrates and controlled solution growth.

Applications in Advanced Organic Materials and Devices

Organic Electronics and Optoelectronics

The delocalized π-electron system of quaterphenyls makes them candidates for use in organic electronic and optoelectronic devices, which rely on the movement of charge carriers (electrons and holes) through organic semiconductor materials. jhu.edufrontiersin.org

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, functioning as switches and amplifiers. wikipedia.orgyoutube.com The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel. While oligo- and polyphenylenes are a class of materials explored for such applications, specific research detailing the performance and application of o-quaterphenyl in OFETs is not extensively available in the current body of literature. The charge transport properties of organic semiconductors are critical for OFET applications, and these are often studied in single-crystal form to understand intrinsic material properties. nih.govmdpi.com However, detailed studies on the charge mobility of this compound single crystals for OFETs have not been prominently reported.

Integration into Organic Light-Emitting Devices (OLEDs) and Light-Emitting Antennas

Organic Light-Emitting Devices (OLEDs) are a major application for organic materials, where electrical energy is converted into light. mdpi.comyoutube.com The process involves the injection of holes and electrons from the electrodes, their transport through organic layers, and their recombination in an emissive layer to produce light. jmaterenvironsci.com Materials used in OLEDs require specific energy levels for efficient charge injection, transport, and balanced recombination. While various complex organic compounds, including derivatives of other aromatic systems, have been successfully used in OLEDs, the specific integration of unsubstituted this compound as a primary component in OLEDs is not well-documented. ktu.eduresearchgate.net The development of new materials for OLEDs is an active area of research, focusing on achieving high efficiency, stability, and specific colors. ktu.edu

Role in Photodiodes and Photodetectors

Organic photodiodes and photodetectors are devices that convert light signals into electrical signals. dexerials.jpfiberoptics4sale.com The selection of the organic material is crucial as it must efficiently absorb light and allow for the separation and transport of photogenerated excitons (electron-hole pairs). Research has been conducted on the use of p-quaterphenyl (B89873) in organic/inorganic hybrid photodiodes. In one study, thin films of p-quaterphenyl were deposited by thermal evaporation to create a heterojunction with p-type silicon (p-Si). researchgate.net The resulting device (Au/p-4phenyl/p-Si/Al) demonstrated photosensitivity, and its performance characteristics were evaluated. researchgate.net

The optical and structural properties of the p-quaterphenyl films were investigated, revealing a polycrystalline monoclinic structure. researchgate.net Photoluminescence measurements showed emission peaks at 435 nm and 444 nm. researchgate.net The performance of a photodetector can be characterized by several parameters, including responsivity and detectivity. While specific values for the p-quaterphenyl device were determined, a direct comparison noted that its photoresponse was lower than that of some other organic material-based photodiodes. researchgate.net There is a lack of similar detailed studies specifically investigating the role of this compound in photodiode or photodetector applications.

Exploration as Molecular Wires for Long-Range Charge Transport

Molecular wires are single molecules or chains of molecules designed to conduct electrical current. nih.govnorthwestern.edu The concept is fundamental to the field of molecular electronics, which aims to use individual molecules as electronic components. Oligo(p-phenylene)s, including quaterphenyl (B1678625), have been explored as potential molecular wires due to their rigid structure and conjugated π-system, which can facilitate charge transport over molecular distances. nih.govmarquette.edu

The mechanism of charge transport in these systems can occur through either a coherent superexchange mechanism, which is strongly distance-dependent, or an incoherent charge hopping mechanism, which shows weaker distance dependence and is more desirable for wire-like behavior. nih.govnorthwestern.edu Studies on donor-bridge-acceptor (D-B-A) systems with p-oligophenylene bridges have been conducted to understand these mechanisms. nih.gov

Research on a p-quaterphenyl derivative cation radical provided crystallographic evidence for quinoidal stabilization of the positive charge (polaron). marquette.edu This structural change, where the phenylene rings become more planar, facilitates charge delocalization along the backbone, which is a key characteristic for efficient charge transport and is fundamental to the high conductivities observed in doped poly-p-phenylenes. marquette.edu This finding supports the potential of polyphenylenes as molecular wires. However, specific experimental or theoretical studies on the performance of this compound as a molecular wire for long-range charge transport are not prominently featured in the available literature.

Polymer Science and Functional Polymers

The incorporation of rigid moieties like quaterphenyl into polymer structures can impart unique properties, such as enhanced thermal stability and liquid crystallinity.

Development of Liquid Crystalline Polymers Incorporating Quaterphenyl Moieties

Liquid crystal polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.orgazom.com They often consist of rigid mesogenic units, such as aromatic rings, incorporated into a polymer backbone. wikipedia.org The inclusion of quaterphenyl units as mesogens is a strategy to create LCPs with high thermal stability and specific liquid crystalline phases (mesophases). researchgate.net

Research has described the synthesis of various liquid crystalline quaterphenyl derivatives, which can be used as components in ferroelectric liquid crystal (FLC) compositions. researchgate.net These materials are characterized by their wide temperature range for the smectic C* phase. Laterally substituted quaterphenyls have also been synthesized to modify their mesomorphic properties. researchgate.net

Another study investigated liquid-crystalline polymers containing laterally attached p-terphenyl (B122091) and p-pentaphenyl units. usm.edu It was found that attaching these rigid oligophenylene rods to a flexible polymer backbone resulted in materials with lower crystallinity and nematic-to-isotropic transition temperatures compared to the mesogenic groups alone. usm.edu This effect was attributed to the flexible chains preventing the close packing necessary for crystallization and diluting the concentration of the mesogenic groups. usm.edu While these studies establish the principle of using oligo- and quaterphenyls in LCPs, specific research focusing on the development and properties of LCPs incorporating this compound moieties is limited.

Synthesis of Microporous Polymers for Gas Sorption and Separation Properties

The incorporation of this compound into polymer structures has been explored as a strategy for creating microporous materials with potential applications in gas storage and separation. The rigid and contorted nature of the this compound unit can frustrate efficient polymer chain packing, leading to the generation of intrinsic microporosity.

One notable approach involves the superacid-catalyzed step-polymerization of trifluoromethyl ketones with p-quaterphenyl, although the principles can be extended to this compound isomers. researchgate.net This metal-free, one-pot synthesis results in novel fluorinated aromatic polymers. researchgate.net The polymerization, conducted at room temperature in a mixture of trifluoromethanesulfonic acid (TFSA) and methylene (B1212753) chloride, yields polymeric particles. researchgate.net Thermogravimetric analysis of these materials demonstrates their high thermal stability, with minimal weight loss observed below 500 °C. researchgate.net Solid-state NMR studies confirm the successful incorporation of the quaterphenyl moiety into the polymer backbone. researchgate.net

The resulting polymers exhibit rough surface morphologies with pore sizes in the range of 20–50 nm. researchgate.net Gas adsorption isotherms for hydrogen (H₂), nitrogen (N₂), and carbon dioxide (CO₂) indicate that these materials possess intrinsic microporosity, a key characteristic for molecular sieving applications. researchgate.net The combination of conformational rigidity and the presence of bulky trifluoromethyl groups contributes to the formation of free volume elements within the polymer matrix, which are crucial for gas sorption and separation. researchgate.net While this specific research highlights p-quaterphenyl, the synthetic methodology and resulting material properties provide a strong basis for the development of this compound-based microporous polymers with tailored gas sorption characteristics.

The development of microporous organic polymers (MOPs) is a rapidly advancing field, with strategies like Friedel-Crafts alkylation and Diels-Alder polycondensation being employed to create materials with high surface areas. researchgate.netnih.gov These polymers are of significant interest for applications in carbon capture and storage, due to their potential for selective CO₂ adsorption. researchgate.net The intrinsic microporosity of polymers derived from rigid and non-planar building blocks like this compound makes them promising candidates for next-generation gas separation membranes. mdpi.comresearchgate.net

Design and Characterization of Copolymers for Tunable Electronic and Photophysical Properties

The unique electronic structure of this compound makes it an attractive component in the design of copolymers with tunable electronic and photophysical properties for applications in organic electronics. The twisted conformation between the phenyl rings in the o-terphenyl (B166444) core of this compound disrupts full π-conjugation, which can be strategically utilized to control the electronic characteristics of the resulting copolymers.

Theoretical studies on related oligophenylenes, such as tetramethyl-p-quaterphenyl, using density functional theory (DFT), provide insights into the electronic properties that can be expected. researchgate.netresearchgate.netresearchgate.net These studies calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, ionization potential, and electron affinity. researchgate.netresearchgate.net For instance, calculations on tetramethyl-p-quaterphenyl show a HOMO-LUMO gap that can be influenced by the surrounding medium, such as a solvent. researchgate.netresearchgate.net This tunability is crucial for designing materials for specific electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

By copolymerizing this compound with other aromatic or functional monomers, it is possible to systematically vary the electronic properties of the resulting materials. The degree of electronic delocalization can be controlled by the choice of co-monomers and the polymer architecture. For example, creating copolymers that alternate between conjugated and non-conjugated segments, where this compound could serve as a non-coplanar linking unit, allows for precise tuning of the band gap. researchgate.net

The photophysical properties, such as absorption and photoluminescence (PL), are also highly tunable. nih.gov The emission characteristics of copolymers can be adjusted by incorporating different chromophores. nih.govnih.gov The non-planar structure of the this compound unit can help to prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in organic electronic devices. This can lead to materials with high photoluminescence quantum yields, which is desirable for emissive layer applications in OLEDs. nih.gov The investigation of copolymers containing different chromophores has shown that energy transfer processes between units can be controlled to generate broad emission spectra, a key feature for developing single-layer white OLEDs. nih.gov

Table 1: Calculated Electronic Properties of a Quaterphenyl Derivative Data derived from theoretical studies on tetramethyl-p-quaterphenyl. researchgate.netresearchgate.net

PropertyValue (in vacuum)Value (in cyclohexane)
HOMO-5.717 eV-5.845 eV
LUMO-2.777 eV-2.594 eV
Energy Gap (Eg)2.939 eV3.251 eV
Ionization Potential5.717 eV5.845 eV
Electron Affinity2.777 eV2.594 eV

Advanced Laser Dyes and Active Media

Oligophenylenes, including quaterphenyls, have long been recognized as effective active media for laser dyes, particularly in the near-ultraviolet region. scispace.com Their molecular structure provides the necessary electronic transitions for efficient absorption of pump energy and subsequent stimulated emission.

Research has shown that derivatives of p-quaterphenyl are particularly attractive for excimer laser pumping, as their primary singlet-singlet absorption bands often align well with the 308 nm emission of XeCl excimer lasers, leading to efficient pumping. scispace.com While the parent p-quaterphenyl itself is a useful fluorophore, structural modifications have been shown to significantly enhance its performance as a laser dye. omlc.org

A key strategy for improving the properties of quaterphenyl-based laser dyes is the partial bridging of the ortho positions between the aromatic rings. openalex.orgresearchgate.net This structural modification creates a more rigid, planarized molecule. Studies on bridged quaterphenyls have demonstrated that this approach leads to superior flashlamp-pumpable laser dyes. openalex.orgresearchgate.net Specifically, introducing alkyl-substituted carbon bridges has proven more effective than using oxygen, nitrogen, or silicon bridges. openalex.org

These bridged this compound derivatives exhibit several advantages over their non-bridged counterparts and other commercially available dyes. They often show improved energy output, longer operational lifetimes, and better solubility in common organic solvents. openalex.orgresearchgate.net These enhancements result in dyes that can lase in the 365–390 nm region with greater efficiency and stability. openalex.org For instance, a bridged and alkylated p-quaterphenyl derivative was found to have a lifetime ten times greater than the reference dye BBQ when pumped by an excimer laser. scispace.comsemanticscholar.org The structural modifications, such as ring-bridging and alkylation, contribute to the photostability of the dye molecule, which is a critical factor for practical laser applications. scispace.com

Table 2: Performance Characteristics of Selected Quaterphenyl-Based Laser Dyes Data is generalized from studies on various p-quaterphenyl derivatives. scispace.comsemanticscholar.org

Dye StructureLasing Range (nm)Relative Energy OutputRelative Lifetime
Unmodified p-Quaterphenyl~360-380StandardStandard
Alkyl-substituted p-Quaterphenyl~370-390HigherIncreased
Bridged p-Quaterphenyl~365-385Significantly HigherSignificantly Increased
Bridged & Alkylated p-Quaterphenyl~370-395HighestSubstantially Increased

Advanced Characterization Methodologies for O Quaterphenyl Research

Structural Analysis Techniques

X-ray Diffraction (XRD) for Single-Crystal and Thin Film Structure Refinement

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the atomic and molecular structure of crystalline materials. asdlib.orgmtxlabsglobal.com In the study of o-quaterphenyl, XRD is applied to both single crystals and thin films to refine their crystal structures and understand molecular packing.

In the context of thin films, XRD is used to investigate molecular ordering and orientation relative to the substrate. colab.ws For instance, θ-2θ scans of this compound films deposited on substrates like silicon wafers reveal strong molecular ordering. colab.ws The technique can identify different crystalline phases and determine the epitaxial relationship between the film and the substrate, which is crucial for applications in thin-film transistors. photochemcad.comtdl.org Studies have shown that this compound films can exhibit different orientations, such as the (211) and (311) planes being parallel to a Au(111) surface. tdl.org

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at high resolution. researchgate.netqmul.ac.uk It operates by scanning a focused beam of electrons over a sample's surface, which generates various signals that provide information about the surface topography and composition. qmul.ac.uk

In this compound research, SEM is employed to examine the surface features of thin films. It can reveal details about grain size, shape, and distribution, as well as the presence of any defects such as cracks or pinholes. nih.govuni-tuebingen.de For example, SEM studies on thermally evaporated p-quaterphenyl (B89873) thin films have been used to characterize their surface morphology. uni-tuebingen.de The information obtained from SEM is critical for understanding the growth mechanisms of thin films and for correlating the film's physical structure with its optical and electrical properties.

Atomic Force Microscopy (AFM) for Film Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale precision. pw.edu.ploroboros.at It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is then used to create a topographical map. pw.edu.pl

AFM is particularly valuable in the study of this compound thin films for characterizing their topography and nanoscale features. It can quantify surface roughness with high accuracy and visualize features like molecular terraces and islands. oroboros.atresearchgate.net For instance, AFM has been used to reveal needle-shaped islands in p-quaterphenyl films grown on gold surfaces. photochemcad.com The technique is also instrumental in studying the initial stages of film growth and the formation of the first few monolayers. photochemcad.com The high resolution of AFM allows for the direct visualization of nanoscale structures that can significantly influence the performance of organic electronic devices. nih.gov

Electrochemical Characterization

Understanding the electrochemical behavior of this compound is essential for its application in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as it provides insights into the material's ability to transport charge and its stability during operation.

Cyclic Voltammetry for Redox Properties and Electrochemical Stability

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties and electrochemical stability of a compound. pw.edu.plossila.com The method involves cycling the potential of a working electrode and measuring the resulting current. oroboros.at The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. ossila.comals-japan.com

For this compound, CV can be used to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for designing efficient charge-injecting contacts in electronic devices. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons, respectively. The stability of this compound can be assessed by performing multiple CV cycles; a stable compound will show consistent peak currents and potentials over numerous scans. researchgate.net Deviations in the voltammogram upon repeated cycling can indicate electrochemical reactions or degradation of the material. asdlib.org

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic techniques are employed to study the dynamics of excited states in this compound, providing critical information on processes such as fluorescence, energy transfer, and conformational changes that occur on ultrafast timescales. qmul.ac.ukwikipedia.org

Transient absorption spectroscopy is a pump-probe technique used to measure the excited-state absorption energies and their lifetimes. edinst.com In this method, a pump pulse excites the this compound molecules, and a subsequent, time-delayed probe pulse measures the changes in absorption as a function of wavelength and time. uni-tuebingen.deedinst.com This allows for the characterization of excited singlet and triplet states and the study of electron and energy transfer mechanisms. colab.wsresearchgate.net

Ultrafast Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Ultrafast time-resolved fluorescence spectroscopy is a powerful technique used to monitor the evolution of molecular excited states on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. lightcon.com By capturing the fluorescence decay profile and the time-dependent spectral shifts of the emission, researchers can directly observe processes such as vibrational relaxation, solvent reorganization, and conformational changes in the excited state. d-nb.infostfc.ac.uk The technique typically employs a "pump-probe" setup where an initial laser pulse (the pump) excites the molecule, and a subsequent, time-delayed optical method (the probe) measures the resulting fluorescence at precise intervals. lightcon.com

For polyphenyls, the excited state dynamics are heavily influenced by the torsional modes between the phenyl rings. Following photoexcitation, the molecule often undergoes rapid structural relaxation from the initial Franck-Condon state to a more planar, lower-energy excited state conformation. This process is observable as a time-dependent red-shift in the fluorescence spectrum.

While specific ultrafast fluorescence studies on this compound are not extensively detailed in the literature, data from its isomer, p-quaterphenyl, illustrates the typical findings from such experiments. Studies on p-quaterphenyl and its derivatives reveal high fluorescence quantum yields and short excited-state lifetimes, generally in the sub-nanosecond to nanosecond range, which is characteristic of rigid aromatic hydrocarbons. researchgate.netluxottica.com The lifetime and quantum yield are sensitive to the solvent environment, reflecting the interaction between the excited molecule and surrounding solvent molecules.

Table 1: Illustrative Fluorescence Properties of p-Quaterphenyl in Different Solvents This data is for the related isomer, p-quaterphenyl, and serves to illustrate the type of information obtained via fluorescence spectroscopy.

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ) Lifetime (τ) (ns) Reference
Cyclohexane (B81311) 294 365.6 0.89 0.8 luxottica.com
Ethanol - 365 0.80 - luxottica.com

These parameters provide crucial information for understanding the efficiency of light emission versus non-radiative decay pathways, which is fundamental for the design of organic scintillators and laser dyes.

Laser Flash Photolysis (LFP) for Interrogation of Reactive Intermediates

Laser Flash Photolysis (LFP) is a pump-probe technique designed to study transient chemical species, or reactive intermediates, that are generated following a short, intense pulse of light. beilstein-journals.orgedinst.com These intermediates, which can include triplet states, radicals, and radical ions, often have lifetimes in the microsecond to second range. osti.gov LFP allows for the direct observation of the absorption spectra of these transient species and the measurement of their reaction kinetics. psu.edu

In the context of polyphenyls, LFP is particularly useful for investigating the formation and reactivity of radical anions or cations, which are key intermediates in many photochemical and photoelectrochemical processes. spie.org For example, research on p-quaterphenyl has shown that its photocatalytic activity can proceed through the formation of a radical anion (OPP-n•⁻). spie.org The process typically involves the reductive quenching of the excited singlet state by an electron donor, and LFP can be used to monitor the transient absorption signal of this radical anion, allowing for the study of its subsequent reactions, such as electron transfer to other molecules. spie.org

While direct LFP studies interrogating reactive intermediates of this compound are not prominent in available literature, the methodology remains highly applicable. Potential reactive intermediates of this compound that could be studied by LFP include:

The Triplet State: Formed via intersystem crossing from the excited singlet state. LFP can characterize its absorption spectrum and lifetime. Studies on the triplet states of various polyphenyls have been conducted using related techniques like Electron Paramagnetic Resonance (EPR), revealing how molecular geometry influences triplet state properties. acs.org

Radical Cations/Anions: Formed through photoinduced electron transfer with suitable electron acceptors or donors. LFP would enable the study of their reactivity towards various chemical species.

The technique provides invaluable kinetic data on how these short-lived species interact with other molecules, which is critical for applications in photocatalysis and organic electronics. psu.edu

Mass Spectrometry for Supramolecular Complex Characterization

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), has become an essential tool for the characterization of non-covalently bound supramolecular complexes. intelcentru.rorsc.org These methods allow for the transfer of large, intact molecular assemblies from the condensed phase to the gas phase for mass analysis, providing direct evidence of the complex's stoichiometry and composition. intelcentru.ro Ion Mobility-Mass Spectrometry (IM-MS) further enhances this capability by separating ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio, offering insights into the 3D architecture of the assemblies. jyu.fi

In the study of systems involving polyphenyls, MS can confirm the formation of host-guest complexes and other self-assembled structures. For instance, ESI-MS has been used to provide strong evidence for the formation of complex, higher-order supramolecular structures. acs.orgresearchgate.net A notable example involves a "shish-kebab-like" dimeric superstructure formed from the assembly of a macrocycle with a cyclobis(paraquat-o-phenylene) tetracation, referred to as an "o-Box". nih.gov Mass spectrometry was a key technique used to indicate the generation of several stable, multi-component species in this system. nih.gov This demonstrates the power of MS to verify the existence and composition of intricate assemblies held together by non-covalent forces.

Table 2: Mass Spectrometry Techniques for Supramolecular Analysis

Technique Acronym Principle Information Gained Reference
Electrospray Ionization Mass Spectrometry ESI-MS Ions in solution are transferred to the gas phase via a high-voltage spray. A very "soft" technique. Stoichiometry, binding affinity, detection of non-covalent complexes. intelcentru.ro
Matrix-Assisted Laser Desorption/Ionization MALDI-MS Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte. Analysis of large assemblies, less prone to multiple charging than ESI. rsc.org

These methods are crucial for confirming the successful synthesis of targeted supramolecular structures and for screening libraries of potential host-guest pairings, accelerating the discovery of new functional molecular systems.

Future Research Directions and Emerging Paradigms

Rational Design of O-Quaterphenyl Derivatives for Tailored Performance Parameters

The future of this compound applications lies in the ability to precisely control its properties through molecular engineering. Rational design strategies are pivotal for creating derivatives with performance characteristics tailored for specific, high-value applications. By strategically modifying the core this compound structure, researchers can fine-tune its electronic, optical, and physical behaviors.

One promising approach is the introduction of specific functional groups. For instance, the fluorination of the conjugated backbone has been shown to be an effective method for adjusting the optoelectronic and structural parameters of similar polymers. This can be used to control properties like charge transport and energy levels, which is crucial for developing advanced organic semiconductors.

Another key design parameter is the manipulation of the connectivity between the phenyl rings. Studies on poly(quaterphenyl piperidinium) anion-exchange membranes have demonstrated that altering the linkage from a purely para- to a meta-configuration can significantly influence the polymer's flexibility, thereby controlling critical properties like water uptake and ionic conductivity. ereztech.com This principle of "isomer-tuning" can be directly applied to this compound systems to create materials with bespoke properties for fuel cells or water electrolyzers.

Molecular docking and other computational tools are becoming indispensable in this field, allowing for the pre-synthesis evaluation of how different modifications will affect the molecule's interaction with its environment. This structure-based design approach saves time and resources by predicting the binding affinities and topographies of novel derivatives.

Key Design Strategies for this compound Derivatives:

Design Strategy Targeted Property Potential Application
Functionalization Electronic/Optical Properties Organic Electronics, Sensors
Isomer Tuning Physical Flexibility, Ion Transport Polymer Membranes, Fuel Cells

| Computational Modeling | Binding Affinity, Reactivity | Catalysis, Drug Delivery |

Exploration of Novel Supramolecular Self-Assembly Motifs and Stimuli-Responsiveness

The rigid, well-defined structure of this compound makes it an excellent building block for creating complex, ordered structures through supramolecular self-assembly. This bottom-up approach, driven by non-covalent interactions like hydrogen bonding and π-π stacking, is a powerful tool for constructing nano- and micro-scale materials with emergent properties. For example, derivatives like 2,2'''-dimethoxy quaterphenyl (B1678625) have been shown to form supramolecular organogels composed of intricate fiber networks. nih.gov

The next frontier is to imbue these assemblies with "intelligence" by making them responsive to external stimuli. By incorporating chemical groups that react to changes in their environment—such as pH, light, temperature, or specific chemicals—researchers can create dynamic materials that change their structure and function on command. This has significant implications for a range of applications, from targeted drug delivery systems that release their payload only in specific biological environments to smart coatings that change their properties when exposed to certain triggers. fishersci.caebi.ac.ukresearchgate.net

Future work will focus on designing this compound derivatives that can form novel and complex self-assembly motifs, such as two-dimensional grids or three-dimensional porous networks. loradchemical.com The goal is to achieve precise control over the architecture of the assembled state, enabling the creation of materials with highly specific functions, such as selective molecular recognition or catalytic activity within the assembled structure.

Integration of this compound in Hybrid Organic-Inorganic Material Systems

Combining organic molecules like this compound with inorganic components creates hybrid materials that can exhibit properties superior to either constituent part alone. guidetopharmacology.orgfishersci.se A particularly promising area is the use of this compound derivatives as organic "linkers" in the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The choice of the organic linker is critical in determining the pore size, stability, and functionality of the resulting framework. fishersci.no Carboxylate-functionalized quaterphenyls, such as [1,1′:4′,1″:4″,1‴-quaterphenyl]-3,3‴,5,5‴-tetracarboxylic acid, have been successfully used to synthesize highly stable and porous MOFs. fishersci.ca For instance, a hafnium-based MOF utilizing this linker has shown potential as a green catalyst for oxidation reactions. fishersci.ca

The integration of this compound is not limited to MOFs. Hybrid photodiodes have been fabricated by depositing thin films of p-quaterphenyl (B89873) onto inorganic semiconductor wafers like silicon, combining the processing advantages of organic materials with the performance of inorganic electronics. uni.lu

Future research will explore the use of this compound linkers with different lengths, geometries, and functional groups to create a new generation of MOFs with tailored properties for applications in:

Gas Storage and Separation: Designing pores with specific sizes and chemical environments for capturing gases like carbon dioxide.

Catalysis: Incorporating active sites into the this compound linker to create highly selective catalysts.

Sensing: Creating frameworks that change their optical or electronic properties upon binding to specific analytes.

Advanced Computational Approaches for Predictive Materials Design and Discovery

As the complexity of this compound-based systems grows, so does the need for powerful predictive tools. Advanced computational approaches are becoming essential for accelerating the design and discovery of new materials, allowing researchers to model and understand material properties before engaging in costly and time-consuming laboratory synthesis. nih.govepa.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these efforts. These quantum mechanical methods can accurately predict a wide range of properties, including:

Ground-state and excited-state energies: Essential for understanding electronic and optical behavior. americanelements.comfishersci.com

Molecular geometries and conformations: Predicting the most stable shapes of molecules. fishersci.com

Reaction pathways and barriers: Modeling chemical reactions and predicting their feasibility. americanelements.com

Photochemical properties: Screening for potential photocatalysts by calculating thermodynamic potentials for reactions like water splitting. alfa-chemistry.com

For example, DFT calculations have been used to investigate the interconversion of different quaterphenyl isomers, providing insight into their relative stabilities and the energy barriers for rearrangement. americanelements.com Other studies have used first-principles calculations to model the electrical conductance of single-molecule junctions containing quaterphenyl, guiding the design of molecular-scale electronic components. fishersci.no

The future will see an increased integration of machine learning and data-driven approaches with these physics-based models. By training algorithms on existing experimental and computational data, it will be possible to rapidly screen vast libraries of virtual this compound derivatives to identify promising candidates for specific applications, dramatically accelerating the pace of materials innovation.

Development of Sustainable Synthesis Routes and Environmentally Benign Applications

A critical direction for future research is the development of green and sustainable methods for synthesizing and utilizing this compound. This involves minimizing waste, reducing energy consumption, and avoiding the use of toxic reagents and solvents.

Current synthetic routes often rely on coupling reactions, such as Suzuki or Yamamoto couplings, which can involve palladium or other heavy metal catalysts. americanelements.com While effective, future efforts will aim to develop more environmentally friendly catalytic systems, such as those based on more abundant and less toxic metals like nickel. nih.gov Alternative, metal-free synthetic pathways are also being explored, including superacid-catalyzed polymerization reactions which can produce high-molecular-weight polymers from p-quaterphenyl at room temperature.

In terms of applications, there is a growing interest in using this compound-based materials to solve environmental problems. Hypercrosslinked polymers derived from p-quaterphenyl have demonstrated excellent performance as photocatalysts for the oxidation of amines, a process that can be coupled with the generation of hydrogen peroxide, a green oxidant. fishersci.ca The development of non-mutagenic dyes and pigments based on quaterphenyl backbones also represents a move towards more environmentally benign chemical products.

The focus on sustainability will guide the entire lifecycle of this compound materials, from their synthesis to their final application, ensuring that this promising class of compounds contributes positively to a cleaner and more efficient technological future.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing O-Quaterphenyl with high purity?

  • Methodological Answer : Optimize synthesis using Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. Control variables such as catalyst loading (e.g., Pd/Cu systems), solvent polarity, and reaction temperature. Validate purity via HPLC (≥99%) and NMR spectroscopy (e.g., absence of proton signals from byproducts). For reproducibility, document stoichiometry, inert atmosphere conditions, and purification steps (e.g., column chromatography) in detail .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer : Use a combination of <sup>1</sup>H NMR (observe coupling patterns in aromatic protons), <sup>13</sup>C NMR (distinguish carbon environments), and FT-IR (identify substitution-sensitive C-H bending modes). Compare experimental spectra with computational predictions (e.g., DFT-based simulations) to resolve ambiguities .

Q. What are the key factors influencing the thermal stability of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Vary heating rates (e.g., 5–20°C/min) to study decomposition kinetics. Correlate stability with molecular conformation using X-ray crystallography or molecular dynamics simulations .

Advanced Research Questions

Q. How can contradictory data on this compound’s photophysical properties be resolved across studies?

  • Methodological Answer :

  • Step 1 : Systematically compare experimental conditions (e.g., solvent polarity, excitation wavelengths, concentration effects).
  • Step 2 : Replicate studies using standardized protocols (e.g., IUPAC guidelines for fluorescence quantum yield measurements).
  • Step 3 : Apply multivariate analysis to identify confounding variables (e.g., trace impurities, instrumental calibration drift) .
  • Example : Discrepancies in fluorescence lifetimes may arise from aggregation-induced quenching; use time-resolved spectroscopy to isolate monomer vs. aggregate contributions .

Q. What computational strategies are effective for modeling this compound’s electronic structure and charge transport behavior?

  • Methodological Answer :

  • DFT : Optimize geometry using B3LYP/6-31G(d) and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
  • MD Simulations : Simulate crystal packing effects on charge mobility using force fields like OPLS-AA.
  • Validation : Compare computed ionization potentials with experimental cyclic voltammetry data .

Q. How can mechanistic studies clarify the role of this compound in catalytic systems (e.g., as a ligand or substrate)?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction rates under varying ligand:metal ratios (e.g., via in situ UV-Vis or <sup>31</sup>P NMR for phosphine-containing systems).
  • Spectroscopic Trapping : Use EPR or XAS to detect transient metal-aryl intermediates.
  • Isotopic Labeling : Track <sup>13</sup>C-labeled this compound in product mixtures via GC-MS .

Data Contradiction and Analysis

Q. What statistical approaches are suitable for reconciling inconsistent results in this compound’s crystallographic data?

  • Methodological Answer :

  • Error Analysis : Calculate R-factors and electron density residuals to assess data quality.
  • Bayesian Refinement : Use software like SHELXL to model disorder or thermal motion effects.
  • Cross-Validation : Compare unit cell parameters across multiple crystals to rule out batch-specific anomalies .

Data Presentation Guidelines

Q. How should researchers present this compound’s structure-property relationships in publications?

  • Methodological Answer :

  • Tables : Include crystallographic data (e.g., bond lengths, angles), spectroscopic assignments, and thermal/optical properties.
  • Figures : Use ORTEP diagrams for crystal structures, Jablonski diagrams for photophysics, and Arrhenius plots for stability data.
  • Supplemental Data : Provide raw diffraction files, computational input/output files, and instrument calibration logs .

Ethical and Reproducibility Considerations

Q. What steps ensure the reproducibility of this compound-based experiments?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step synthesis and characterization methods in SI (e.g., exact reagent grades, instrument models).
  • Data Archiving : Deposit spectra, crystallographic data (CCDC), and computational outputs in public repositories (e.g., Zenodo, ChemRxiv).
  • Peer Review : Pre-submission validation by independent labs to confirm critical findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Quaterphenyl
Reactant of Route 2
Reactant of Route 2
O-Quaterphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.